1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 178742-85-3
VCID: VC0071794
InChI: InChI=1S/C9H10O2/c1-3-8-5-4-6-9(11-8)7(2)10/h1,5,9H,4,6H2,2H3
SMILES: CC(=O)C1CCC=C(O1)C#C
Molecular Formula: C9H10O2
Molecular Weight: 150.177

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone

CAS No.: 178742-85-3

Cat. No.: VC0071794

Molecular Formula: C9H10O2

Molecular Weight: 150.177

* For research use only. Not for human or veterinary use.

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone - 178742-85-3

Specification

CAS No. 178742-85-3
Molecular Formula C9H10O2
Molecular Weight 150.177
IUPAC Name 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone
Standard InChI InChI=1S/C9H10O2/c1-3-8-5-4-6-9(11-8)7(2)10/h1,5,9H,4,6H2,2H3
Standard InChI Key SBLYIEVUOKBWKO-UHFFFAOYSA-N
SMILES CC(=O)C1CCC=C(O1)C#C

Introduction

Chemical Identity and Structural Properties

Molecular Identification

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone is a chemical entity with specific identifiers in chemical databases. It has been assigned a PubChem CID of 45079417 and carries the CAS registry number 178742-85-3 . The compound is also known by alternative names including "Ethanone,1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)-" in some chemical databases . These identifiers are crucial for tracking the compound's presence in chemical literature and repositories.

Structural Characteristics

The molecular structure of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone features a 3,4-dihydro-2H-pyran ring as its core scaffold. This heterocyclic structure contains an oxygen atom at position 1 of the six-membered ring, with positions 3 and 4 being saturated (dihydro). The compound's distinguishing features include:

  • An ethynyl (C≡CH) group at position 6 of the pyran ring

  • An acetyl (CH₃CO-) group at position 2

  • A partially unsaturated heterocyclic structure with the double bond between positions 5 and 6

The molecule possesses one undefined stereocenter at position 2, where the acetyl group is attached to the pyran ring . This stereochemical feature could potentially result in distinct enantiomers with different biological or chemical properties.

Molecular Formula and Weight

The compound is represented by the molecular formula C₉H₁₀O₂, consisting of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Its molecular weight is calculated to be 150.17 g/mol, which places it in the category of low molecular weight organic compounds .

Physical and Chemical Properties

Computed Physicochemical Properties

The physicochemical properties of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone have been computationally determined and are instrumental in predicting its behavior in various chemical environments. Table 1 summarizes these properties as reported in chemical databases.

Table 1: Physicochemical Properties of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone

PropertyValueMethod/Reference
Molecular Weight150.17 g/molPubChem 2.2
XLogP3-AA1.2XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Cactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18
Exact Mass150.068079557 DaPubChem 2.2
Monoisotopic Mass150.068079557 DaPubChem 2.2
Topological Polar Surface Area26.3 ŲCactvs 3.4.8.18
Heavy Atom Count11PubChem
Complexity242Cactvs 3.4.8.18
Undefined Atom Stereocenter Count1PubChem

The compound has a moderate XLogP3 value of 1.2, indicating a balance between hydrophilic and hydrophobic properties . This suggests moderate lipophilicity, which could influence its permeability across biological membranes if used in biological applications. With zero hydrogen bond donors and two hydrogen bond acceptors (the oxygen atoms in the pyran ring and carbonyl group), the compound has limited hydrogen bonding capacity .

Structural Representation Systems

For computational and database purposes, 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone can be represented using various notational systems:

  • InChI: InChI=1S/C9H10O2/c1-3-8-5-4-6-9(11-8)7(2)10/h1,5,9H,4,6H2,2H3

  • InChIKey: SBLYIEVUOKBWKO-UHFFFAOYSA-N

  • SMILES: CC(=O)C1CCC=C(O1)C#C

These representations are essential for computational chemistry applications, database searches, and structure-property relationship studies.

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the properties and behaviors of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone can be enhanced by comparing it with structurally related compounds. One such analog is Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)- (PubChem CID 141413), which contains a methyl group at position 6 instead of an ethynyl group .

The key differences between these compounds include:

  • Functional group at position 6 (ethynyl vs. methyl)

  • Molecular weight (150.17 g/mol vs. 140.18 g/mol)

  • Reactive potential of the terminal alkyne in the ethynyl-substituted compound

Another related compound is 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE, which contains a pyridine ring instead of a dihydropyran ring . This structural difference significantly alters the compound's electronic properties and reactivity due to the presence of a nitrogen atom in the aromatic ring and the absence of the dihydro structure.

Significance of Structural Variations

The ethynyl group in 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone provides a reactive site for various synthetic transformations, including click chemistry reactions, palladium-catalyzed cross-couplings, and metal-alkyne complexations. This reactivity is absent in the methyl-substituted analog, making the ethynyl derivative potentially more valuable for synthetic applications.

Spectroscopic Characterization

Theoretical Spectral Properties

The spectroscopic characterization of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone would be expected to show distinctive features in various spectroscopic techniques:

  • IR Spectroscopy: Expected significant bands:

    • Terminal alkyne C-H stretching (~3300 cm⁻¹)

    • C≡C stretching (~2100-2200 cm⁻¹)

    • C=O stretching from the acetyl group (~1700-1720 cm⁻¹)

    • C=C stretching from the dihydropyran ring (~1640-1660 cm⁻¹)

    • C-O-C stretching from the pyran ring (~1050-1150 cm⁻¹)

  • ¹H NMR Spectroscopy: Expected characteristic signals:

    • Terminal alkyne proton (δ ~2.5-3.0 ppm)

    • Acetyl methyl protons (δ ~2.0-2.2 ppm)

    • Methine proton at position 2 (δ ~4.5-5.0 ppm)

    • Vinyl proton at position 5 (δ ~5.5-6.0 ppm)

    • Methylene protons at positions 3 and 4 (δ ~1.5-2.5 ppm)

  • ¹³C NMR Spectroscopy: Expected characteristic signals:

    • Carbonyl carbon (δ ~200 ppm)

    • Alkyne carbons (δ ~70-85 ppm)

    • Quaternary carbon at position 6 (δ ~140-150 ppm)

    • Vinyl carbon at position 5 (δ ~100-110 ppm)

    • Methine carbon at position 2 (δ ~75-85 ppm)

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